![molecular formula C18H23N5O3 B2816833 8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-33-7](/img/structure/B2816833.png)
8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,2,4-triazine class . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Synthesis Analysis
1,2,4-Triazines can be synthesized from esters and amines under mild, neutral conditions . Another method involves the use of carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines has been investigated using X-ray diffraction . The structure strongly depends on the substituent in the position C-3 of the 1,2,4-triazine ring .Chemical Reactions Analysis
The course of the reaction of 1,2,4-triazines with nitronate anions strongly depends on the structure of the substituent in the position C-3 of the 1,2,4-triazine ring .Aplicaciones Científicas De Investigación
Clinical Trials and Drug Efficacy Parallel to the compound , derivatives of imidazole and triazine have been used in clinical trials for treating various conditions. For instance, 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, also known as DTIC, underwent clinical trials, revealing its moderate immunosuppressive effects and potential efficacy in treating conditions like melanoma. The trials demonstrated that while DTIC could interfere with certain immune responses, it did not significantly suppress humoral immune responses, suggesting a nuanced effect on the immune system, which could be relevant for the therapeutic use of similar compounds Bruckner et al., 1974.
Pharmacological Applications in Cancer Treatment Compounds related to the one have found applications in cancer treatment. For instance, PA-824, a novel nitroimidazo-oxazine, demonstrated safety, tolerability, and early bactericidal activity in drug-sensitive pulmonary-tuberculosis patients, indicating potential applicability in tuberculosis treatment regimens Diacon et al., 2012. Another derivative, I.C.I. 58,834 (viloxazine), showed extensive metabolism and rapid elimination in humans, indicating a high potential for therapeutic use due to its favorable pharmacokinetic profile Case & Reeves, 1975.
Mecanismo De Acción
Target of Action
Similar compounds have been used to construct d3–a star-shaped tristriazolotriazine derivatives . These compounds have shown TADF (Thermally Activated Delayed Fluorescence) activity and AIEE (Aggregation-Induced Emission Enhancement) characteristics .
Mode of Action
It is known that similar compounds have shown tadf activity and aiee characteristics . This suggests that the compound might interact with its targets to produce a delayed fluorescence emission when thermally activated.
Biochemical Pathways
Similar compounds have been synthesized with high nitrogen content, low sensitivity, and better detonation performance . This suggests that the compound might affect pathways related to nitrogen metabolism or pathways that are sensitive to detonation.
Pharmacokinetics
Similar compounds have shown high thermal stability , which might impact the compound’s bioavailability.
Result of Action
Similar compounds have shown high thermal stability and lower sensitivity , suggesting that the compound might have similar effects.
Action Environment
Similar compounds have shown high thermal stability , suggesting that the compound might be stable under various environmental conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-26-14-7-5-13(6-8-14)22-9-10-23-17(25)15(20-21-18(22)23)16(24)19-11-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMPLHGUNDRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.